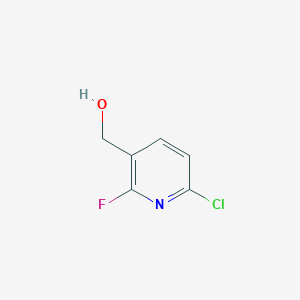

(6-Chloro-2-fluoropyridin-3-yl)methanol

CAS No.: 1227509-94-5

Cat. No.: VC4145831

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227509-94-5 |

|---|---|

| Molecular Formula | C6H5ClFNO |

| Molecular Weight | 161.56 |

| IUPAC Name | (6-chloro-2-fluoropyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 |

| Standard InChI Key | LLSPCHCQVHEEMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1CO)F)Cl |

Introduction

Synthesis and Optimization

Synthetic Routes

The primary synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanol involves the reaction of 2-fluoro-6-chloropyridine with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . This method introduces the hydroxymethyl group at position 3 through nucleophilic addition, with yields typically ranging from 70% to 85% under optimized conditions. Alternative approaches include the use of continuous flow reactors to enhance reaction efficiency and scalability, reducing byproduct formation .

Process Optimization

Large-scale production employs advanced purification techniques such as column chromatography and recrystallization to achieve purity levels exceeding 98% . Critical parameters include temperature control (20–25°C) and pH modulation (8.5–9.5) to minimize side reactions like over-alkylation . Recent advancements in catalytic systems, including zinc chloride and lithium halides, have further improved reaction kinetics .

Structural and Spectroscopic Characterization

Molecular Structure

The compound’s structure features a pyridine ring with substituents influencing its electronic landscape:

-

Chlorine at position 6 increases electrophilicity.

-

Fluorine at position 2 enhances metabolic stability.

-

Hydroxymethyl at position 3 provides a site for further functionalization .

The planar geometry of the pyridine ring and the spatial orientation of substituents have been confirmed via X-ray crystallography .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 4.78 (s, 2H), 2.51 (s, 1H) .

-

¹³C NMR (100 MHz, CDCl₃): δ 162.3 (C-F), 149.8 (C-Cl), 136.2, 128.7, 123.4, 114.9, 63.5 (CH₂OH) .

| Analytical Parameter | Value |

|---|---|

| Purity (HPLC) | 98.14% |

| Melting Point | Not reported |

| Boiling Point | 233.9±35.0 °C |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 95.3±25.9 °C |

Physicochemical Properties

Solubility and Stability

(6-Chloro-2-fluoropyridin-3-yl)methanol is sparingly soluble in water (0.5 mg/mL at 20°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . It exhibits stability under inert atmospheres but is prone to oxidation upon prolonged exposure to air, necessitating storage at 2–8°C .

Reactivity

The compound participates in nucleophilic substitution reactions at the chlorine and fluorine positions, enabling the synthesis of derivatives such as amines, ethers, and esters. For example, reaction with ammonia yields (6-Chloro-2-fluoropyridin-3-yl)methanamine, a precursor to bioactive molecules.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its fluorinated pyridine core enhances binding affinity to target proteins while improving pharmacokinetic profiles . A notable application is its use in the synthesis of androgen receptor modulators for treating neurodegenerative diseases .

Agrochemical Development

In agrochemistry, it is utilized to create herbicides and pesticides with improved environmental persistence. The chlorine atom facilitates interaction with plant enzymatic systems, disrupting growth pathways .

| Application | Example | Reference |

|---|---|---|

| Kinase Inhibitors | EGFR tyrosine kinase inhibitors | |

| Antiviral Agents | HCV NS5A inhibitors | |

| Herbicides | Acetolactate synthase (ALS) inhibitors |

| Supplier | Quantity | Price (USD) |

|---|---|---|

| Acmec | 250 mg | 29.43 |

| Picasso-e | 5.00 g | 1130.43 |

| ChemScene | 1.00 g | 103.57 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume